An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite
An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-N4-benzoyl-2'-deoxycytidine phosphoramidite (B1245037), commonly referred to as 2'-F-Bz-dC phosphoramidite, is a critical building block in the chemical synthesis of modified oligonucleotides. Its unique properties, conferred by the fluorine substitution at the 2' position of the ribose sugar, make it an invaluable tool for the development of therapeutic and diagnostic oligonucleotides, including antisense oligonucleotides, siRNAs, and aptamers. The 2'-fluoro modification enhances the nuclease resistance and binding affinity of oligonucleotides to their target RNA, thereby improving their stability and efficacy in biological systems. This technical guide provides a comprehensive overview of 2'-F-Bz-dC phosphoramidite, including its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.
Core Properties of 2'-F-Bz-dC Phosphoramidite
2'-F-Bz-dC phosphoramidite is a white to light yellow solid that is soluble in anhydrous acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis.[1] Key quantitative data for this phosphoramidite are summarized in the table below.
| Property | Value |
| Chemical Formula | C46H51FN5O8P |
| Molecular Weight | 851.9 g/mol [2] |
| CAS Number | 161442-19-9 |
| Appearance | White to light yellow solid |
| Purity | >98% (HPLC) |
| Solubility | Soluble in anhydrous acetonitrile |
| Coupling Efficiency | >99%[3] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen)[4] |
Synthesis of 2'-F-Bz-dC Phosphoramidite
The synthesis of 2'-F-Bz-dC phosphoramidite is a multi-step process that begins with a suitably protected 2'-deoxy-2'-fluorocytidine (B130037) nucleoside. The following diagram and protocol outline the key steps in its preparation.
Caption: Chemical synthesis pathway of 2'-F-Bz-dC Phosphoramidite.
Experimental Protocol: Synthesis of 2'-F-Bz-dC Phosphoramidite
This protocol provides a general overview of the synthesis. Specific reaction conditions, including solvent volumes, reagent equivalents, and reaction times, should be optimized based on laboratory-specific conditions and scale.
1. N4-Benzoylation of 2'-Deoxy-2'-fluorocytidine:
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Objective: To protect the exocyclic amine of the cytosine base with a benzoyl group.
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Procedure:
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Dissolve 2'-deoxy-2'-fluorocytidine in a suitable solvent such as pyridine (B92270).
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Cool the solution in an ice bath.
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Slowly add benzoyl chloride to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
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Purify the resulting N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica (B1680970) gel chromatography.
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2. 5'-O-Dimethoxytritylation:
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Objective: To protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is essential for solid-phase synthesis.
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Procedure:
-
Co-evaporate the N4-benzoyl-2'-deoxy-2'-fluorocytidine with anhydrous pyridine to remove residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine.
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Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution.
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Stir the reaction at room temperature until complete, as monitored by TLC.
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Quench the reaction with methanol and remove the solvent.
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Purify the 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.
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3. 3'-O-Phosphitylation:
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Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl group.
-
Procedure:
-
Dry the 5'-O-DMT protected nucleoside under high vacuum.
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Dissolve the dried compound in anhydrous dichloromethane (B109758) under an inert atmosphere.
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Add N,N-diisopropylethylamine (DIPEA) followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[5]
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Stir the reaction at room temperature. Monitor the reaction progress by TLC or 31P NMR.[5]
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Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.[5]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final 2'-F-Bz-dC phosphoramidite by precipitation from a suitable solvent system (e.g., dichloromethane/hexane) to yield a fine white powder.
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Solid-Phase Oligonucleotide Synthesis with 2'-F-Bz-dC Phosphoramidite
2'-F-Bz-dC phosphoramidite is incorporated into oligonucleotides using an automated solid-phase synthesizer following the standard phosphoramidite chemistry cycle. The workflow for a single coupling cycle is depicted below.
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Experimental Protocol: Incorporation of 2'-F-Bz-dC Phosphoramidite
This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer.
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Reagents:
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2'-F-Bz-dC Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)[6]
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Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)
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Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
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Oxidizing solution (e.g., iodine in THF/water/pyridine)
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Anhydrous acetonitrile for washing
-
-
Procedure (Automated Synthesizer Cycle):
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Detritylation: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
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Coupling: The 2'-F-Bz-dC phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. A longer coupling time of 3-5 minutes is generally recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[5]
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Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed with anhydrous acetonitrile.
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Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.
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This cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Cleavage, Deprotection, and Purification
After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl from the cytosine base, cyanoethyl from the phosphate backbone, and DMT from the 5'-terminus) are removed.
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Cleavage and Base Deprotection: Treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) is typically used. For 2'-fluoro modified oligonucleotides, deprotection with AMA at room temperature for 2 hours is often recommended to avoid any potential side reactions.
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Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IEX-HPLC), or polyacrylamide gel electrophoresis (PAGE), depending on the length and purity requirements of the final product.
Conclusion
2'-F-Bz-dC phosphoramidite is a cornerstone of modern therapeutic oligonucleotide development. Its incorporation into synthetic oligonucleotides imparts desirable properties, including enhanced stability and binding affinity. The well-established protocols for its synthesis and use in automated solid-phase synthesis make it an accessible and reliable reagent for researchers and drug developers. Careful adherence to anhydrous conditions and optimized reaction times are crucial for achieving high-yield and high-purity synthesis of 2'-fluoro modified oligonucleotides.
